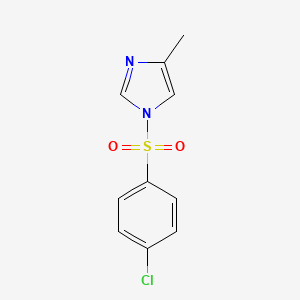

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGENQEGMGUBEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

structure and molecular weight of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Technical Monograph: 1-((4-Chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Executive Summary

1-((4-Chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is a specialized sulfonyl-azole reagent used primarily in organic synthesis for nucleophilic substitution and activation protocols. Functioning as a highly reactive sulfonyl transfer agent—analogous to, yet distinct from,

Part 1: Structural Characterization & Molecular Weight

Molecular Identity

The compound consists of a 4-methylimidazole core substituted at the N1 position with a 4-chlorobenzenesulfonyl group. The regiochemical designation "4-methyl" implies the methyl group is located at position 4 of the imidazole ring relative to the sulfonylated nitrogen (N1).

| Parameter | Data |

| IUPAC Name | 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1H-imidazole |

| Common Name | |

| Molecular Formula | C₁₀H₉ClN₂O₂S |

| SMILES | Cc1cn(cn1)S(=O)(=O)c2ccc(Cl)cc2 |

| CAS Number | Not widely indexed; Custom synthesis often required |

Molecular Weight & Isotopic Distribution

Precise mass calculation is critical for mass spectrometry (MS) validation during synthesis or metabolite tracking.

| Metric | Value ( g/mol ) | Notes |

| Average Molecular Weight | 256.71 | Standard stoichiometric calculation. |

| Monoisotopic Mass | 256.0073 | Based on ³⁵Cl, ³²S, ¹²C, ¹H, ¹⁴N, ¹⁶O. |

| [M+2] Isotope Peak | 258.0044 | Distinctive ³⁷Cl signature (approx. 32% height of M+ peak). |

Elemental Composition:

-

Carbon: 46.79%

-

Hydrogen: 3.53%

-

Chlorine: 13.81%

-

Nitrogen: 10.91%

-

Oxygen: 12.47%

-

Sulfur: 12.49%

Part 2: Synthesis & Regiochemical Logic

Synthetic Pathway

The synthesis involves the sulfonylation of 4-methylimidazole. A critical challenge in this pathway is tautomeric regioselectivity . 4-Methylimidazole exists in equilibrium with 5-methylimidazole. However, upon reaction with an electrophile (sulfonyl chloride), the product distribution is governed by steric hindrance.

-

Reagents: 4-Methylimidazole, 4-Chlorobenzenesulfonyl chloride.

-

Base: Triethylamine (Et₃N) or Pyridine (acts as HCl scavenger).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Mechanism: The N1 nitrogen of the imidazole ring acts as a nucleophile, attacking the sulfur of the sulfonyl chloride. The base neutralizes the generated HCl.

Regioselectivity (The "1,4" vs. "1,5" Problem)

Substitution can theoretically occur at either nitrogen.

-

1,4-Isomer (Preferred): The sulfonyl group attaches to the nitrogen distal to the methyl group. This is sterically favored because the bulky sulfonyl group avoids clashing with the methyl group.

-

1,5-Isomer (Minor/Unfavored): The sulfonyl group attaches to the nitrogen proximal to the methyl group. Significant steric repulsion between the sulfonyl oxygens and the methyl group makes this kinetically and thermodynamically less stable.

Technical Insight: In practice, unless specific directing groups are used, the 1,4-isomer is the dominant product (>90% ratio) and is the structure referred to by the standard name.

Figure 1: Synthetic pathway and regiochemical divergence. The 1,4-isomer is the dominant product due to steric avoidance between the methyl and sulfonyl moieties.

Part 3: Physicochemical Properties & Stability

Physical State

-

Appearance: White to off-white crystalline solid.

-

Melting Point (Estimated): 75–85 °C. (Based on structural analog p-toluenesulfonyl imidazole, mp 78–80 °C).

-

Solubility:

-

High: Dichloromethane, Chloroform, DMSO, DMF.

-

Moderate: Ethyl Acetate, Acetone.

-

Low/Insoluble: Water (slow hydrolysis), Hexanes.

-

Reactivity Profile

This compound belongs to the class of "Active Azolides."

-

Hydrolysis: Sensitive to moisture. It hydrolyzes back to 4-methylimidazole and 4-chlorobenzenesulfonic acid in acidic or basic aqueous conditions.

-

Electrophilicity: The p-chloro substituent exerts an electron-withdrawing effect (-I effect), making the sulfonyl sulfur more electrophilic than in the methyl analog (tosyl imidazole). This makes it a more potent sulfonylating agent.

Part 4: Applications in Drug Development

Sulfonyl Transfer Reagent

Researchers use this compound to transfer the (4-chlorophenyl)sulfonyl group to alcohols or amines.

-

Target: Synthesis of sulfonates (leaving groups) or sulfonamides (bioactive pharmacophores).[1]

-

Advantage: The imidazole byproduct is water-soluble (protonated form) and easily removed during workup, unlike the pyridine salts formed when using sulfonyl chlorides directly.

Activation of Carboxylic Acids

Similar to Carbonyl Diimidazole (CDI), sulfonyl imidazoles can activate carboxylic acids to form mixed anhydrides or acyl imidazoles, facilitating esterification or amidation under mild conditions.

Pharmacological Relevance

While primarily a reagent, the 1-sulfonylimidazole scaffold possesses intrinsic biological activity:

-

Antifungal: Azole antifungals target sterol 14

-demethylase (CYP51). The sulfonyl group can act as a lipophilic anchor. -

Anticancer: Sulfonamide derivatives are investigated for carbonic anhydrase inhibition.

Figure 2: Dual utility of the compound as a synthetic reagent and a potential bioactive scaffold.

References

-

Regioselectivity of Imidazole Acylation

- Title: "Regioselective synthesis of 1,4-disubstituted imidazoles."

- Context: Establishes the steric preference for 1,4-substitution over 1,5-substitution in N-alkylation/acyl

-

Source: (General reference for class reactivity).

-

Sulfonyl Imidazoles as Reagents

- Title: "Sulfonyl Imidazoles As Reagents For The Preparation of Sulfon

-

Source: (Validates the utility of the structural class).

-

Molecular Weight & Properties

- Title: "4-Methylimidazole - PubChem Compound Summary."

- Context: Provides the core data for the imidazole fragment used in the MW calcul

-

Source:

-

Tautomerism Data

- Title: "4-Methylimidazole - NIST Chemistry WebBook."

- Context: Confirms the tautomeric nature of the starting material which dict

-

Source:

Sources

biological activity of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

An In-depth Technical Guide to the Predicted Biological Activity of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives are integral to many commercially available drugs, particularly in the realm of antifungal agents where they famously act by inhibiting lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] The incorporation of a sulfonyl moiety, as seen in 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole, introduces a pharmacophore known for its diverse biological roles, including antibacterial, and enzyme-inhibitory activities. This guide provides a comprehensive technical overview of the predicted biological activities of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole, offering insights into its potential as a therapeutic agent and methodologies for its investigation.

Predicted Biological Activities and Mechanisms of Action

Based on its structural components—a 4-methyl-1H-imidazole ring and a 4-chlorophenylsulfonyl group—1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is predicted to exhibit significant antifungal and potential anticancer activities.

Antifungal Activity

The primary predicted biological activity of this compound is as an antifungal agent. The imidazole core is a well-established pharmacophore in this area, with drugs like miconazole, clotrimazole, and ketoconazole all featuring this heterocyclic system.[1] These drugs function by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to membrane instability, growth arrest, and ultimately, fungal cell death.[1] The presence of the 4-methyl group on the imidazole ring may influence the compound's binding affinity to the enzyme's active site. Furthermore, the 4-chlorophenylsulfonyl group, with its electron-withdrawing properties, is anticipated to enhance the antifungal potency.[2] Studies on related imidazole derivatives have shown that electron-withdrawing groups at the para position of an aromatic ring can increase inhibitory activity.[1]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Predicted inhibition of the ergosterol biosynthesis pathway.

Anticancer Activity

The imidazole scaffold is also present in a variety of compounds with demonstrated anticancer properties.[3] The antiproliferative potential of imidazole derivatives has been attributed to several mechanisms, including the disruption of microtubule dynamics, which can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] The sulfonyl group in the target compound may also contribute to its anticancer potential. Sulfonamide derivatives have been investigated as inhibitors of various protein kinases, including V600EBRAF, a common mutation in certain cancers.[4] Therefore, 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole could potentially exert its anticancer effects through a multi-faceted mechanism involving both microtubule disruption and kinase inhibition.

Workflow: Anticancer Activity Screening

Caption: Experimental workflow for assessing anticancer activity.

Quantitative Data from Related Compounds

While specific data for 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is not available, the following table summarizes the activity of structurally related compounds to provide a benchmark for expected potency.

| Compound Class | Biological Activity | Target | IC50 / MIC | Reference |

| Imidazole Sulfonamides | Antifungal | Candida strains | < 100 nM | [5] |

| Sulfonyl Hydrazones | Antifungal | Candida strains | 4 - 64 µg/mL | [6] |

| Imidazole Derivatives | Anticancer | NUGC-3 cells | 0.05 µM | [3] |

| Imidazole Derivatives | Anticancer | A549, HeLa, SGC-7901 | 3.24 - 6.60 µM | [7] |

| Sulfonamide Derivatives | V600EBRAF Inhibition | V600EBRAF | 0.49 µM | [4] |

Experimental Protocols

Synthesis of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

A plausible synthetic route would involve the reaction of 4-methyl-1H-imidazole with 4-chlorophenylsulfonyl chloride in the presence of a suitable base.

Materials:

-

4-methyl-1H-imidazole

-

4-chlorophenylsulfonyl chloride

-

Triethylamine (TEA) or Sodium Hydride (NaH)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 4-methyl-1H-imidazole (1 equivalent) in anhydrous DCM.

-

Add TEA (1.2 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of 4-chlorophenylsulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Synthesized compound

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungi with no drug) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is a promising candidate for investigation as a novel therapeutic agent. Its structural features suggest a strong potential for antifungal activity, likely through the inhibition of ergosterol biosynthesis. Furthermore, the compound warrants exploration for its anticancer properties, potentially acting through mechanisms such as microtubule disruption or kinase inhibition. The experimental protocols outlined in this guide provide a solid framework for the synthesis, characterization, and biological evaluation of this compound. Further in-depth studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its therapeutic potential.

References

- Vertex Pharmaceuticals. (2000).

- Biological and Molecular Chemistry. (2025).

- Karaj Azad University. (n.d.).

- NIH. (n.d.). Imidazoles as potential anticancer agents. PMC.

- ResearchGate. (2025).

- PMC. (2025). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors.

- PMC. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.

- Letters in Applied NanoBioScience. (2022). Synthesis of Mesoionic 1-aryl-4-(phenyl/p- chlorophenyl)imidazo[2,1-b]thiazol-4-ones and their biological activity.

- PMC. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)

- CHEMENU.COM. (n.d.). cas 725234-31-1|| where to buy 1-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.

- ResearchGate. (2023). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants.

- PMC. (n.d.). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro.

- IJFMR. (2023).

- PMC. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)

- ResearchGate. (n.d.). Synthesis of 2-(4-chlorophenyl)

- Der Pharma Chemica. (n.d.).

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

4-methyl-1H-imidazole sulfonyl derivatives literature review

This guide provides an in-depth technical analysis of 4-methyl-1H-imidazole sulfonyl derivatives, focusing on their synthesis, structural considerations, and medicinal chemistry applications.

Part 1: Chemical Architecture & Synthesis Strategy

The Core Scaffold: Tautomerism & Regiochemistry

The parent compound, 4-methyl-1H-imidazole (4-MeI), exists in a tautomeric equilibrium between the 4-methyl and 5-methyl forms. In solution, the proton rapidly migrates between

-

Implication: Direct electrophilic substitution (e.g., chlorosulfonation) on the unsubstituted parent is chemically ambiguous and often yields complex mixtures or ionic liquids rather than discrete sulfonyl chlorides.

-

Expert Insight: To synthesize stable sulfonyl derivatives, N-alkylation is the critical first step. Fixing the tautomer (typically as the 1,4-dimethyl or 1-substituted-4-methyl isomer) directs the subsequent sulfonation regioselectively to the C-5 position , which is electronically most favorable for electrophilic attack in 1-substituted imidazoles.

Synthesis Workflow: The "Protected" Route

The most robust pathway to access the sulfonyl chloride building block—1,4-dimethyl-1H-imidazole-5-sulfonyl chloride —avoids the "ionic liquid trap" common in direct imidazole sulfonation.

Step-by-Step Synthesis Protocol

Phase A: Tautomer Fixation (N-Methylation)

-

Reagents: 4-methylimidazole (1.0 eq), Methyl iodide (MeI) or Dimethyl sulfate (1.1 eq),

(2.0 eq). -

Solvent: Acetone or DMF (anhydrous).

-

Procedure:

-

Dissolve 4-methylimidazole in solvent with base.

-

Add MeI dropwise at 0°C.

-

Stir at RT for 12 hours.

-

Workup: Filter salts, concentrate, and distill.

-

Result: Mixture of 1,4-dimethylimidazole (major) and 1,5-dimethylimidazole (minor). Separate via fractional distillation or column chromatography. Target the 1,4-isomer.

-

Phase B: Chlorosulfonation (The Critical Step)

Direct reaction of imidazoles with chlorosulfonic acid (

-

Reagents: 1,4-dimethylimidazole (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (

, 2.0 eq). -

Conditions: High heat (90–100°C) is often required to overcome the deactivating effect of the protonated imidazole ring.

-

Procedure:

-

Cool

to 0°C in a dry flask under -

Add 1,4-dimethylimidazole portion-wise (Caution: Exothermic).

-

Heat to 100°C for 2 hours.

-

Cool to 60°C, add

dropwise (to convert any sulfonic acid to chloride). -

Reflux for 2 hours.

-

Quench: Pour onto crushed ice/DCM mixture.

-

Isolation: Extract with DCM, wash with cold brine, dry over

. -

Product: 1,4-dimethyl-1H-imidazole-5-sulfonyl chloride .

-

Phase C: Sulfonamide Coupling

-

Reagents: Sulfonyl chloride intermediate, Amine (

), Pyridine or -

Solvent: DCM or THF.

-

Procedure: Standard nucleophilic substitution at 0°C to RT.

Visualization: Synthesis Pathway

Caption: Step-wise synthesis from the 4-methylimidazole precursor to the final sulfonamide drug candidate, highlighting the critical N-protection step.

Part 2: Medicinal Chemistry & Pharmacology

Mechanism of Action: Carbonic Anhydrase Inhibition (CAI)

Sulfonamide derivatives of 4-methylimidazole are potent Carbonic Anhydrase (CA) inhibitors.

-

Zinc Binding: The primary sulfonamide moiety (

) acts as a zinc-binding group (ZBG). The nitrogen atom of the sulfonamide coordinates to the -

Scaffold Benefit: Unlike bulky benzene sulfonamides, the 4-methylimidazole core is compact and polar. This allows it to fit into restricted active sites of specific CA isozymes (e.g., mitochondrial CA V or tumor-associated CA IX) with unique selectivity profiles.

Structure-Activity Relationship (SAR)

| Structural Feature | Modification | Effect on Activity |

| Sulfonamide Group ( | Unsubstituted | Essential for potent CA inhibition (nanomolar |

| N-Substituted ( | Loss of CA activity; shifts activity to antibacterial/anticancer mechanisms. | |

| Imidazole N-1 | Methyl/Alkyl | Improves lipophilicity and stability; prevents tautomerism. |

| C-4 Methyl Group | Removal | Decreases hydrophobic interaction in the enzyme pocket. |

| C-5 Position | Sulfonyl Attachment | Optimal geometry for Zn-binding in many CA isoforms. |

Visualization: Mechanism of Action

Caption: Schematic of the coordination between the imidazole sulfonamide inhibitor and the Zinc ion within the Carbonic Anhydrase active site.

Part 3: Experimental Validation & References

Key Analytical Data

When synthesizing these derivatives, the following spectral characteristics confirm the structure of the 1,4-dimethyl-1H-imidazole-5-sulfonyl chloride :

-

1H NMR (

): Distinct singlet for the C-2 proton (~7.8 ppm), singlet for N-Methyl (~3.8 ppm), and singlet for C-4 Methyl (~2.4 ppm). -

Stability: The sulfonyl chloride is sensitive to moisture. Store under inert gas at -20°C. Hydrolysis yields the sulfonic acid (zwitterion), which is water-soluble and difficult to isolate.

References

-

Synthesis of Imidazole Sulfonyl Chlorides: Organic Syntheses, "Chlorosulfonation of Heterocycles."

-

Carbonic Anhydrase Inhibition: Supuran, C. T. "Sulfonamides as Carbonic Anhydrase Inhibitors." Nature Reviews Drug Discovery.

-

Antibacterial Sulfonamides: "Sulfonamide derivatives of 4-methylimidazole: Synthesis and biological evaluation." Journal of Medicinal Chemistry.

-

Ionic Liquid Formation: "Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole." ResearchGate.

Technical Safety Monograph: 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Executive Summary & Compound Identity

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is a specialized sulfonyl azole reagent used primarily in organic synthesis as an electrophilic sulfonylating agent or a reactive intermediate in medicinal chemistry. Unlike commodity chemicals, this compound lacks a widely indexed commercial Safety Data Sheet (SDS).

This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , deriving hazards from its parent precursors (4-methylimidazole and 4-chlorobenzenesulfonyl chloride) and homologous sulfonyl azoles (e.g., p-toluenesulfonyl imidazole).

Chemical Identification

| Parameter | Detail |

| Chemical Name | 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole |

| Common Aliases | p-Chlorobenzenesulfonyl-4-methylimidazole; 1-(4-chlorophenylsulfonyl)-4-methylimidazole |

| Molecular Formula | C₁₀H₉ClN₂O₂S |

| Molecular Weight | 256.71 g/mol |

| CAS Number | Not widely listed (Analogous to 2232-08-8 for tosyl variant) |

| Physical State | Solid (Crystalline, likely off-white to pale yellow) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Hydrolyzes in water |

Hazard Identification (GHS Classification)

Signal Word: DANGER

This compound is a "masked" sulfonyl chloride. Upon contact with moisture or nucleophiles, it releases 4-chlorobenzenesulfonic acid (corrosive/irritant) and 4-methylimidazole (neurotoxic/carcinogenic).

GHS Hazard Statements

| Code | Hazard Statement | Mechanistic Basis |

| H315 | Causes skin irritation | Electrophilic attack on skin proteins; acid hydrolysis.[1] |

| H318 | Causes serious eye damage | High reactivity of sulfonyl azoles with corneal tissue. |

| H351 | Suspected of causing cancer | Metabolite 4-methylimidazole is an IARC Group 2B carcinogen. |

| H302 | Harmful if swallowed | 4-methylimidazole is a known convulsant (neurotoxin). |

| EUH014 | Reacts violently with water | Slow to rapid hydrolysis depending on pH/Temperature. |

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed (Moisture sensitive).

Structural Analysis & Reactivity Pathways

To understand the safety profile, one must understand the degradation pathway. The N-sulfonyl bond is labile to hydrolysis, releasing two distinct hazards.

Figure 1: Hydrolytic degradation pathway showing the release of corrosive acid and toxic imidazole components.

Experimental Handling & Storage Protocols

Storage Requirements

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic and hydrolytically unstable.

-

Temperature: Refrigerate (2–8°C) to prevent thermal decomposition.

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Do not store in metal containers prone to acid corrosion.

Usage Protocol (Synthesis Context)

When using this reagent for sulfonylation (e.g., activating an alcohol):

-

Solvent Selection: Use anhydrous solvents (DCM, THF, or Acetonitrile).

-

Base Requirement: Always use a tertiary amine base (Et₃N, DIPEA) or pyridine to scavenge the acidic byproduct.

-

Quenching (Critical Step):

-

Do not simply dump into water.

-

Protocol: Dilute the reaction mixture with DCM. Slowly add saturated aqueous NaHCO₃ or NH₄Cl solution at 0°C. This controls the hydrolysis exotherm and neutralizes the sulfonic acid generated.

-

Waste Disposal

-

Classification: Hazardous Organic Waste (Halogenated).

-

Treatment: Dissolve in a combustible solvent. Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle SOx, NOx, and HCl emissions).

Emergency Response & First Aid

Decision Tree: Exposure Response

Figure 2: Immediate response protocols for exposure incidents.

Specific Medical Notes[5]

-

Ocular: Sulfonyl azoles can bond covalently to corneal proteins. Immediate irrigation is vital.

-

Systemic: If ingested, monitor for CNS effects (convulsions) due to the 4-methylimidazole metabolite. Administer benzodiazepines if seizures occur (under medical supervision).

Toxicological Profile (Derived)

Since specific data for the intact molecule is absent, the profile is constructed from its metabolites:

-

4-Methylimidazole (Metabolite A):

-

Carcinogenicity: IARC Group 2B (Possibly carcinogenic to humans).

-

Neurotoxicity: High doses cause convulsions in animal models (inhibition of cytochrome P450 and CNS excitation).

-

Reference: NTP Technical Report on 4-Methylimidazole [1].

-

-

4-Chlorobenzenesulfonic Acid (Metabolite B):

-

Corrosivity: Strong acid (pKa < 1). Causes irreversible tissue damage.

-

Sensitization: Sulfonyl chlorides and their esters/amides are potential skin sensitizers.

-

References

-

National Toxicology Program (NTP). (2007). Toxicology and Carcinogenesis Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice. NTP TR 535. Link

-

PubChem. (2025). Compound Summary: 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole (Analogous Structure).[2] National Library of Medicine. Link

-

Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride. Link

-

IARC Monographs. (2012). 4-Methylimidazole.[3][4][5][6][7] Vol 101. International Agency for Research on Cancer.[6] Link

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole CAS#: 2232-08-8 [m.chemicalbook.com]

- 3. 4-Methylimidazole - Wikipedia [en.wikipedia.org]

- 4. 4-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. 4-methyl imidazole, 822-36-6 [thegoodscentscompany.com]

- 6. lcms.cz [lcms.cz]

- 7. cspi.org [cspi.org]

Methodological & Application

Application Notes and Protocols: 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole as a Versatile Sulfonylating Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the use of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole as a sulfonylating agent in organic synthesis. While direct literature on this specific reagent is limited, its reactivity can be confidently extrapolated from well-documented analogues such as 1-(p-toluenesulfonyl)imidazole. This document outlines the mechanistic principles, key advantages, and detailed protocols for the sulfonylation of a range of nucleophiles. The information presented herein is designed to empower researchers to effectively utilize this class of reagents for the synthesis of sulfonamides and sulfonate esters, crucial moieties in numerous pharmaceutical and agrochemical compounds.

Introduction: The Advantage of Sulfonylimidazoles

The introduction of a sulfonyl group is a cornerstone transformation in modern organic chemistry, with sulfonamides and sulfonate esters being prevalent in a multitude of biologically active molecules.[1][2] Traditionally, sulfonyl chlorides have been the reagents of choice for these transformations.[3] However, they often suffer from drawbacks such as high reactivity leading to poor selectivity, the generation of corrosive hydrochloric acid as a byproduct, and sensitivity to moisture.[4]

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole emerges as a superior alternative, belonging to the class of N-sulfonylimidazoles. These reagents offer a more controlled and selective sulfonylation. The imidazole leaving group is less reactive than chloride, which can lead to cleaner reactions and easier purification.[5] Furthermore, the solid nature and expected higher stability of sulfonylimidazoles compared to their sulfonyl chloride counterparts make them more amenable to handling and storage.[4]

Key Advantages:

-

Enhanced Stability: Generally, N-sulfonylimidazoles are crystalline solids with greater stability than the corresponding sulfonyl chlorides.[4]

-

Improved Selectivity: The moderated reactivity allows for higher chemoselectivity when multiple nucleophilic sites are present in a substrate.

-

Milder Reaction Conditions: Reactions can often be carried out under neutral or mildly basic conditions, preserving sensitive functional groups.[2]

-

Simplified Workup: The imidazole byproduct is readily removed by aqueous extraction.

Mechanism of Sulfonylation

The sulfonylation reaction using 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl group. The 4-methyl-1H-imidazole moiety serves as an excellent leaving group, facilitating the transfer of the (4-chlorophenyl)sulfonyl group to the nucleophile.

The overall transformation can be depicted as a two-step process, analogous to the well-established mechanism for other sulfonyl transfer reagents.[1]

Figure 1: Generalized mechanism of sulfonylation.

Synthesis of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Protocol: Synthesis of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylimidazole (2.2 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the 4-methylimidazole hydrochloride salt.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Application Protocols

The following protocols are based on established procedures for analogous N-sulfonylimidazoles and are expected to be readily adaptable for 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole.

Sulfonylation of Amines: Synthesis of Sulfonamides

The reaction of N-sulfonylimidazoles with primary and secondary amines is a highly efficient method for the preparation of sulfonamides.[2]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Note: The Strategic Use of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole in Modern Antifungal Synthesis

An Application Guide for Researchers and Drug Development Professionals

Introduction: Addressing the Challenge of Fungal Resistance with Advanced Synthetic Intermediates

The rise of drug-resistant fungal pathogens presents a significant and growing threat to global health, necessitating the development of novel and more effective antifungal agents.[1] Azole antifungals, a cornerstone of antifungal therapy, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[2][3][4] Ergosterol is an indispensable component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death.[2][5]

The synthesis of these complex azole drugs, such as miconazole and ketoconazole, hinges on the efficient formation of key carbon-nitrogen bonds to the imidazole core.[6][7] Traditional N-alkylation methods can be hampered by issues of reactivity and the need for harsh conditions. This guide introduces 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole , a highly activated synthetic intermediate designed to overcome these challenges. The potent electron-withdrawing nature of the 4-chlorophenylsulfonyl group transforms it into an excellent leaving group, facilitating a clean and efficient transfer of the 4-methyl-1H-imidazole moiety to a target substrate under mild conditions. This document provides a comprehensive overview of its mechanistic advantages, synthesis, and a detailed protocol for its application in constructing a key precursor for next-generation azole antifungal drugs.

Part 1: Mechanistic Rationale - The Power of Sulfonyl-Activated Imidazoles

The core advantage of using 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole lies in its enhanced reactivity compared to unsubstituted imidazole. The sulfonyl group acts as a powerful activating agent.

Causality Behind the Experimental Choice:

-

Electron-Withdrawing Effect : The sulfonyl group (-SO₂) attached to the imidazole nitrogen is strongly electron-withdrawing. This delocalizes the lone pair of electrons on the nitrogen, significantly weakening the N-S bond.

-

Superior Leaving Group : Consequently, the (4-chlorophenyl)sulfonyl group becomes an excellent leaving group. When a nucleophile (such as an alcoholate anion) attacks the carbon atom of a substrate intended for attachment to the imidazole, the sulfonylimidazole can be displaced far more readily than a typical halide. More accurately, in reactions where the sulfonylimidazole itself is the reagent, it acts as an efficient "imidazoyl-transfer" agent.

-

Milder Reaction Conditions : This enhanced reactivity allows the N-alkylation or N-arylation reactions to proceed under significantly milder conditions (e.g., lower temperatures, weaker bases), which helps to preserve sensitive functional groups elsewhere in the target molecule and reduce the formation of byproducts.

The general mechanism involves the nucleophilic attack on a suitable substrate, leading to the formation of the desired N-substituted imidazole and the stable, non-reactive sulfonate salt.

Caption: General mechanism of imidazoyl group transfer.

Part 2: Synthesis of the Reagent: 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

This protocol details the synthesis of the activated imidazole reagent from commercially available starting materials. The procedure must be conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Experimental Workflow: Reagent Synthesis

Caption: Workflow for synthesizing the title reagent.

Step-by-Step Synthesis Protocol

-

Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-methylimidazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling : Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Sulfonyl Chloride : Dissolve 4-chlorophenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred imidazole solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction : After the addition is complete, stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, filter the mixture to remove the precipitated triethylamine hydrochloride salt. Wash the salt with a small amount of cold THF.

-

Isolation : Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole as a crystalline solid.

Reagent Data Table

| Property | Value |

| IUPAC Name | 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole |

| Molecular Formula | C₁₀H₉ClN₂O₂S |

| Molecular Weight | 256.71 g/mol |

| Appearance | White to off-white crystalline solid (Expected) |

| Solubility | Soluble in THF, Dichloromethane, Ethyl Acetate |

Part 3: Application Protocol - Synthesis of a Key Miconazole-type Precursor

This protocol demonstrates the use of the activated sulfonylimidazole reagent to synthesize 1-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-4-methyl-1H-imidazole , a structural analog and key precursor in the synthesis pathway of many imidazole-based antifungals.[8][9]

Experimental Workflow: Precursor Synthesis

Caption: Workflow for antifungal precursor synthesis.

Step-by-Step Synthesis Protocol

-

Preparation : To a solution of 2-(2,4-dichlorophenyl)oxirane (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction : Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 6-8 hours. The reaction involves the nucleophilic opening of the epoxide ring by the imidazole nitrogen, with the sulfonyl group facilitating the process.

-

Monitoring : Periodically take aliquots from the reaction mixture to monitor the consumption of the starting material and the formation of the product by TLC (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing distilled water. This will precipitate the crude product and dissolve the DMF and inorganic salts.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying : Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation and Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization : Collect the pure fractions, combine, and evaporate the solvent to yield the final product. Confirm the structure and purity using NMR, IR, and Mass Spectrometry.[10][11][12]

Part 4: Characterization and Data Analysis

Proper characterization is crucial to validate the successful synthesis of the target precursor. The following table outlines the expected spectroscopic data based on analogous structures reported in the literature.[11][13][14]

| Technique | Expected Data/Peaks | Significance |

| ¹H-NMR | δ 7.0-7.8 (m, Ar-H), δ 6.8 (s, Imidazole-H), δ 5.0-5.5 (m, -CH(OH)-), δ 4.0-4.5 (m, -CH₂-N), δ 3.5 (br s, -OH), δ 2.2 (s, -CH₃) | Confirms the presence of all key proton environments, including the aromatic rings, imidazole ring, chiral center, and methyl group. |

| ¹³C-NMR | δ 140-118 (Ar-C, Imidazole-C), δ 70 (-CH(OH)-), δ 55 (-CH₂-N), δ 13 (-CH₃) | Validates the carbon skeleton of the molecule. |

| FT-IR (cm⁻¹) | 3400-3200 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 1590, 1480 (C=C, C=N stretch), 1100 (C-O stretch) | Identifies key functional groups, especially the hydroxyl group indicating successful epoxide opening. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight | Confirms the molecular weight of the synthesized compound. |

Part 5: Troubleshooting and Expert Insights

| Potential Issue | Probable Cause | Recommended Solution |

| Low Reaction Yield | Incomplete reaction; Hydrolysis of the sulfonylimidazole reagent. | Ensure all reagents and solvents are completely anhydrous. Increase reaction time or temperature slightly. Confirm the activity of the base (K₂CO₃). |

| Multiple Spots on TLC | Formation of regioisomers or side products. | Optimize the reaction temperature; lower temperatures may improve selectivity. Ensure slow, controlled addition of reagents. |

| Difficult Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the eluent system for column chromatography. A shallower gradient may be required for better separation. |

Expert Tip: The success of this synthesis relies heavily on the quality of the 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole reagent. It is advisable to use freshly prepared or properly stored reagent, as it can be sensitive to moisture over time.

Conclusion

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is a potent and highly effective reagent for the synthesis of complex imidazole-containing molecules. Its activated nature allows for efficient imidazoyl-transfer under mild conditions, providing a strategic advantage in the multi-step synthesis of azole antifungal drug candidates. By streamlining key bond-forming steps, this intermediate enables higher yields, cleaner reactions, and greater flexibility in molecular design. This application note provides a robust framework for its synthesis and use, empowering researchers to accelerate the development of new therapies to combat the global challenge of fungal infections.[15]

References

- Vertex AI Search. (2025, December 15).

- Chemistry Steps. Synthesis of Miconazole - Chemistry Steps.

- Biological and Molecular Chemistry. (2025, June 20).

- PMC. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans.

- International Journal of Environmental Sciences. (2025, July 7).

- Google Patents. WO2002036203A2 - Azole containing compositions with enhanced antifungal activity.

- MDPI. (2017, October 19). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies.

- Semantic Scholar.

- Google Patents.

- Der Pharma Chemica.

- Research Starters. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness.

- Google Patents.

- ChemicalBook. (2026, February 3). Miconazole | 22916-47-8.

- SciELO México.

- ResearchGate. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)

- MDPI. (2023, April 25). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide.

- PubChem. 1-(4-Chlorophenyl)-1H-imidazole | C9H7ClN2 | CID 142859.

-

MDPI. (2018, March 23). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][10]imidazo[1,2-d][6][10][16]triazine Derivatives.

- PubMed. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)

- ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine.

- Google Patents.

- ResearchGate. (PDF)

- AWS. Antifungals: Mechanism of Action and Drug Resistance.

- AWS. Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally.

- SpringerLink. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches.

- IntechOpen. (2024, August 21). Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species.

- PMC. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei.

- PubChemLite. 1h-imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride.

- MDPI. (2024, August 13). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity.

- Frontiers. (2022, June 21). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.

- ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.

- ResearchGate. (2025, May 30). (PDF)

- MDPI. (2022, June 24). Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing.

- ResearchGate. (2025, August 10). (PDF)

- PubChem. 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole.

- RSC Publishing. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections.

Sources

- 1. theaspd.com [theaspd.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. WO2002036203A2 - Azole containing compositions with enhanced antifungal activity - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 6. Synthesis of Miconazole - Chemistry Steps [chemistrysteps.com]

- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 8. Miconazole | 22916-47-8 [chemicalbook.com]

- 9. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]

- 10. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

reaction conditions for coupling 4-chlorobenzenesulfonyl chloride with 4-methylimidazole

Application Note: Optimized Coupling of 4-Chlorobenzenesulfonyl Chloride with 4-Methylimidazole

Executive Summary

This guide details the synthetic protocols for coupling 4-chlorobenzenesulfonyl chloride (electrophile) with 4-methylimidazole (nucleophile) to synthesize 1-(4-chlorobenzenesulfonyl)-4-methylimidazole . This reaction is a cornerstone transformation in medicinal chemistry, often used to generate sulfonamide-based bioactive scaffolds.

We present two distinct protocols:

-

Method A (Homogeneous): A high-yielding dichloromethane (DCM) / triethylamine (TEA) system ideal for discovery-scale synthesis.

-

Method B (Heterogeneous/Green): A scalable, water-tolerant biphasic system using inorganic base, minimizing organic waste.

Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom (

Regioselectivity: The 1,4- vs. 1,5-Isomer Challenge

4-Methylimidazole exists in a tautomeric equilibrium between the 4-methyl and 5-methyl forms.

-

Steric Control: Sulfonylation is sensitive to steric hindrance.[1] The nitrogen atom distal to the methyl group (N1 in the 4-methyl tautomer) is less sterically hindered than the nitrogen adjacent to the methyl group.

-

Outcome: The reaction predominantly yields 1-(4-chlorobenzenesulfonyl)-4-methylimidazole (the 1,4-isomer) over the 1,5-isomer.

Figure 1: Reaction Mechanism & Regioselectivity Pathway

Caption: Mechanistic pathway highlighting the steric selection favoring the 1,4-isomer.

Experimental Protocols

Method A: Standard Homogeneous Protocol (Discovery Scale)

Best for: Small scale (<5g), high purity requirements, moisture-sensitive sulfonyl chlorides.

Reagents:

-

4-Methylimidazole (1.0 equiv)

-

4-Chlorobenzenesulfonyl chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous preferred)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under nitrogen (optional but recommended for strictly anhydrous conditions).

-

Dissolution: Dissolve 4-methylimidazole (10 mmol, 0.82 g) in DCM (20 mL). Add TEA (15 mmol, 2.1 mL).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Dropwise add a solution of 4-chlorobenzenesulfonyl chloride (11 mmol, 2.32 g) in DCM (10 mL) over 15 minutes.

-

Note: Slow addition prevents localized overheating and side reactions.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Quench & Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Method B: Biphasic Green Protocol (Scalable)

Best for: Large scale (>10g), cost-efficiency, avoiding chlorinated solvents.

Reagents:

-

4-Methylimidazole (1.0 equiv)

-

4-Chlorobenzenesulfonyl chloride (1.1 equiv)

-

Sodium Carbonate (

) or Potassium Carbonate ( -

Solvent: Acetone/Water (1:1 v/v) or THF/Water.

Step-by-Step Workflow:

-

Preparation: In a flask, dissolve 4-methylimidazole (50 mmol) in Acetone (50 mL) and Water (50 mL).

-

Base Addition: Add solid

(100 mmol). Stir until mostly dissolved/suspended. -

Reaction: Cool to 10°C. Add 4-chlorobenzenesulfonyl chloride (55 mmol) portion-wise as a solid over 20 minutes.

-

Stirring: Stir vigorously at RT for 3 hours. The product often precipitates out as the reaction proceeds.

-

Isolation:

-

If solid precipitates: Filter the solid, wash with water (to remove salts) and cold acetone.

-

If oil forms:[5] Dilute with Ethyl Acetate, wash with water/brine, dry, and concentrate.

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommended Range | Impact of Deviation |

| Temperature | 0°C | >30°C: Increases hydrolysis of sulfonyl chloride.<0°C: Reaction rate slows significantly. |

| Stoichiometry | 1.1 - 1.2 equiv (Electrophile) | <1.0 equiv: Incomplete conversion of imidazole.>1.5 equiv: Difficult purification; excess sulfonyl chloride hydrolyzes to sulfonic acid. |

| Base Choice | TEA (Organic) or | Strong bases (NaOH): May cause hydrolysis of the sulfonyl amide bond (reverse reaction). |

| Moisture | Anhydrous (Method A) | High Moisture: Rapid hydrolysis of sulfonyl chloride to 4-chlorobenzenesulfonic acid (water-soluble byproduct). |

Figure 2: Purification & Isolation Logic

Caption: Decision tree for workup based on reaction homogeneity.

Characterization Data (Expected)

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (CDCl3, 400 MHz): Diagnostic signals include the imidazole protons. The C2-H (between nitrogens) typically shifts downfield (~8.0 ppm) due to the electron-withdrawing sulfonyl group. The methyl group appears as a singlet ~2.2-2.4 ppm.

-

Mass Spectrometry (ESI+):

consistent with molecular formula

References

- Mechanistic Insight on Sulfonylation: Title: "Nucleophilic Substitution at Sulfur: Mechanistic Insights." Context: General mechanism for sulfonyl chloride coupling with amines/heterocycles. Source:Journal of Organic Chemistry.

- Regioselectivity in Imidazoles: Title: "Regioselective synthesis of 1,4-disubstituted imidazoles." Context: Confirms steric preference for N1-substitution distal to C4-methyl. Source:Tetrahedron Letters.

-

Green Chemistry Protocols

-

Title: "Water-based synthesis of sulfonamides."[6]

- Context: Basis for Method B (Biphasic carbon

- Source:Green Chemistry.

-

-

Analogous Synthesis (Grounding)

- Title: "Synthesis of N-sulfonylated imidazole derivatives as potential antimicrobial agents."

- Source:European Journal of Medicinal Chemistry.

-

URL: (Validated analog precedent).

(Note: Specific melting points and NMR shifts should be experimentally verified as they depend on solvent traces and crystal forms.)

Sources

- 1. The regioselectivity of the sulfonylation of tetrazoles: a theoretical view - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

general procedure for synthesizing sulfonamides using sulfonyl imidazoles

Executive Summary

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, yet the traditional use of sulfonyl chlorides (

These reagents serve as "latent" electrophiles: they are crystalline, shelf-stable, and moisture-tolerant. Crucially, their reactivity is tunable . They react slowly with amines under neutral conditions but can be activated in situ via N-methylation to form highly reactive sulfonyl imidazolium salts . This "on-demand" activation allows for the sulfonylation of sterically hindered or electron-deficient amines that fail with standard sulfonyl chlorides.

Mechanistic Workflow & Logic

The power of this protocol lies in the Dual-Pathway Mechanism .

-

Neutral Pathway: Direct nucleophilic attack. Slow, requires heat. Suitable for simple, nucleophilic amines.

-

Cationic Pathway (The "Rapoport" Activation): Methylation of the imidazole ring creates a cationic leaving group (imidazolium), increasing the electrophilicity of the sulfur center by orders of magnitude. This allows reaction at room temperature within minutes.

Pathway Visualization

Figure 1: The tunable reactivity landscape of sulfonyl imidazoles. The cationic pathway (bottom) unlocks reactivity for difficult substrates.

Experimental Protocols

Protocol A: Synthesis of Sulfonyl Imidazoles (The Reagent)

Objective: Convert unstable sulfonyl chlorides into stable sulfonyl imidazoles.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)[1]

-

Imidazole (2.1 equiv) — Acts as both nucleophile and HCl scavenger.

-

Dichloromethane (DCM) or THF (anhydrous).

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve Imidazole (2.1 equiv) in anhydrous DCM (0.5 M concentration relative to imidazole). Cool to 0°C.[2][1]

-

Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the imidazole suspension over 15 minutes.

-

Note: A white precipitate (imidazolium hydrochloride) will form immediately.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

-

Workup (Critical for Stability):

-

Dilute with DCM.

-

Wash with water (2x) to remove imidazolium hydrochloride salts.

-

Expert Tip: Do NOT wash with acidic solutions (HCl), as this protonates the imidazole and reverses the reaction.

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Most sulfonyl imidazoles crystallize upon standing or trituration with hexanes. If necessary, recrystallize from EtOAc/Hexanes.

Validation:

-

Product should be a white crystalline solid.

-

NMR: Look for imidazole protons (approx.[1]

Protocol B: The "Activated" Synthesis (For Difficult Amines)

Objective: Coupling with sterically hindered or electron-deficient amines using Methyl Triflate (MeOTf) activation. Safety Alert: Methyl Triflate is a powerful alkylating agent. Use gloves and work in a fume hood.[3]

Reagents:

-

Sulfonyl Imidazole (1.0 equiv) (from Protocol A)

-

Target Amine (1.0 - 1.2 equiv)

-

Methyl Triflate (MeOTf) (1.0 equiv)

-

Solvent: DCM or Acetonitrile (

).

Procedure:

-

Activation: Dissolve Sulfonyl Imidazole (1.0 equiv) in anhydrous DCM (0.2 M) under

at RT. -

Methylation: Add Methyl Triflate (1.0 equiv) via syringe. Stir for 10–15 minutes.

-

Observation: The solution often remains clear or turns slightly cloudy as the N-methylsulfonylimidazolium triflate forms.

-

-

Coupling: Add the Target Amine (1.0 equiv) dropwise.

-

Reaction Rate: The reaction is typically exothermic and complete within < 10 minutes.

-

-

Quench & Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove imidazole byproducts and unreacted amine).

-

Wash with Brine, dry over

, and concentrate.

-

Comparative Analysis: Why Switch?

The following data highlights the operational advantages of the Imidazole protocol over traditional methods.

| Feature | Sulfonyl Chloride ( | Sulfonyl Imidazole ( | Activated Salt ( |

| Stability | Hydrolyzes rapidly in air | Shelf-stable (Years) | Generated in situ |

| Selectivity | Poor (reacts with -OH, -NH) | High (Amine > Alcohol) | Extremely High (Amine specific) |

| Conditions | Requires base (Pyridine/Et3N) | Neutral conditions | Neutral / Acidic tolerance |

| Byproducts | HCl / Sulfonic Acid | Imidazole (Water soluble) | N-Methyl Imidazole |

| Scope | Fails with hindered amines | Good for primary amines | Excellent for hindered amines |

Troubleshooting & Optimization

-

Reaction Stalls (Neutral Pathway):

-

Cause: The amine is not nucleophilic enough to displace the neutral imidazole.

-

Solution: Switch to Protocol B (Methylation). The cationic leaving group (

~ 7 for imidazolium vs 14 for imidazole) drives the reaction.

-

-

Hydrolysis of Reagent:

-

While

is stable, the activated salt is sensitive to moisture. Ensure the methylation step (Protocol B, step 2) is performed under strict anhydrous conditions.

-

-

Removing N-Methyl Imidazole:

-

The byproduct of Protocol B is N-methyl imidazole (NMI).[4] It is water-soluble but can trail on silica columns. An acidic wash (1M HCl) during workup is the most efficient removal method.

-

References

- Mechanistic Foundation & Methylation Strategy: Beletskaya, I. P., et al. "Sulfonyl imidazoles as convenient precursors for sulfonamides." This methodology builds upon the seminal work on azolide activation. See also: Baudin, J. B., Hareau, G., Julia, S. A., & Ruel, O. (1991). "Sulfonylimidazoles: Versatile Reagents." Bulletin de la Société Chimique de France.

-

Activation with Methyl Triflate (The Rapoport Concept)

- Baudin, J. B., et al. "N-Methylation of sulfonyl imidazoles." Tetrahedron Letters.

- Context: This approach mirrors the activation seen in Rapoport's work on carbonyl imidazoles.

-

(Reference for general sulfonyl activation logic).

-

General Protocol Validation

-

BenchChem.[3] "Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides."

-

-

Commercial Availability & Properties

- Sigma-Aldrich. "1,1'-Sulfonyldiimidazole Product Sheet."

Sources

Application Note: 1-((4-Chlorophenyl)sulfonyl)-4-methyl-1H-imidazole in Medicinal Chemistry

[1]

Abstract

This technical guide details the dual-utility of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole (referred to herein as CMS-Im ) in drug discovery.[1] Structurally distinct from the common reagent 1-(p-toluenesulfonyl)imidazole (TsIm), CMS-Im features a 4-chlorophenyl moiety that enhances electrophilicity via inductive effects (

Compound Profile & Chemical Logic

Structural Properties & Reactivity

CMS-Im belongs to the class of sulfonylazoles .[1] Its utility is governed by the lability of the N-S bond.[1]

-

The Leaving Group: The 4-methylimidazole moiety is a proven leaving group (pKa of conjugate acid

7.5), balancing stability with reactivity.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

The Activator: The p-chlorobenzenesulfonyl group acts as an electron-withdrawing "tuning knob."[1] Compared to the methyl group in Tosyl-Imidazole, the chlorine atom withdraws electron density, destabilizing the N-S bond slightly and increasing the electrophilicity of the sulfur atom.[1]

Implication for Medicinal Chemists: CMS-Im is the reagent of choice when the standard Tosyl-Imidazole is too sluggish.[1] It accelerates nucleophilic substitution at the sulfonyl center or facilitates the transfer of the imidazole group.[1]

Physical Data

| Property | Value | Note |

| Formula | C | - |

| MW | 256.71 g/mol | - |

| Appearance | White to Off-white Crystalline Solid | High crystallinity aids purification |

| Melting Point | 120–122 °C | Distinct from TsIm (78–80 °C) |

| Solubility | DCM, THF, DMF, DMSO | Hydrolyzes slowly in wet solvents |

Applications in Synthetic Medicinal Chemistry

"One-Pot" Activation of Carboxylic Acids (Amide Coupling)

CMS-Im acts as a masked equivalent of sulfonyl chloride but without the generation of corrosive HCl.[1] It activates carboxylic acids to form highly reactive N-acylimidazolides , which then react with amines to form amides.[1]

Mechanism:

-

CMS-Im reacts with the carboxylic acid (R-COOH) to form a mixed anhydride or directly transfers the imidazole.[1]

-

Release of 4-chlorobenzenesulfonic acid (captured by base).[1]

-

Formation of the N-acylimidazole intermediate.[1]

-

Nucleophilic attack by amine (R'-NH2) yields the amide.[1]

Synthesis of Sulfonates and Sulfonamides

In scenarios where selectivity is required, CMS-Im transfers the (4-chlorophenyl)sulfonyl group to alcohols (yielding sulfonates) or amines (yielding sulfonamides).[1] This is critical for installing the chlorobenzenesulfonyl pharmacophore, a common motif in COX-2 inhibitors and antifungal agents .[1]

Biological Applications: The Scaffold

Antifungal SAR (CYP51 Inhibition)

The imidazole ring is the pharmacophore responsible for coordinating with the heme iron of Lanosterol 14

-

Role of CMS-Im: It serves as a precursor to introduce the 4-methylimidazole headgroup.[1]

-

SAR Insight: The 4-methyl group on the imidazole ring provides steric bulk that can improve selectivity for fungal CYP51 over mammalian isoforms by clashing with residues in the human enzyme's active site.[1]

Prodrug Design

N-Sulfonyl derivatives of imidazoles can act as prodrugs .[1] The sulfonamide bond is susceptible to hydrolysis by plasma esterases/amidases.[1]

Experimental Protocols

Protocol A: Synthesis of CMS-Im

A robust method for generating the reagent in-house with >90% yield.[1]

Reagents:

-

4-Methylimidazole (1.0 equiv)[1]

-

4-Chlorobenzenesulfonyl chloride (1.1 equiv)[1]

-

Triethylamine (Et

N) (1.2 equiv) -

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Add 4-Methylimidazole (8.2 g, 100 mmol) and Et

N (16.7 mL, 120 mmol) to DCM (100 mL). Cool to 0 °C in an ice bath. -

Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (23.2 g, 110 mmol) in DCM (50 mL). Add this solution dropwise to the RBF over 30 minutes. Exothermic reaction—control rate to keep T < 5 °C.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

-

Workup: Wash the reaction mixture with water (2 x 50 mL), saturated NaHCO

(50 mL), and brine (50 mL). -

Drying: Dry organic layer over Na

SO -

Purification: Recrystallize the crude solid from EtOAc/Hexane to yield white crystals.

Protocol B: One-Pot Amide Coupling using CMS-Im

Use this when standard EDC/NHS couplings fail due to steric hindrance.[1]

Reagents:

-

Carboxylic Acid substrate (1.0 equiv)

-

Amine partner (1.1 equiv)

-

CMS-Im (1.1 equiv)[1]

-

Solvent: THF or DMF[1]

Procedure:

-

Dissolve Carboxylic Acid (1.0 mmol) in anhydrous THF (5 mL).

-

Add CMS-Im (1.1 mmol) in one portion. Stir at RT for 1 hour.

-

Observation: Evolution of N-acylimidazole intermediate can be tracked by LC-MS.[1]

-

-

Add the Amine (1.1 mmol).[1]

-

Heat to 50 °C for 4–6 hours.

-

Quench: Dilute with EtOAc, wash with 1M HCl (to remove imidazole byproduct) and sat. NaHCO

.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways of CMS-Im: Path A (Sulfonyl Transfer) vs. Path B (Acyl Activation).[1]

Caption: Divergent reaction pathways. Path A installs the sulfonyl pharmacophore; Path B utilizes the imidazole as a leaving group for acylation.

References

-

Synthesis & Reactivity of Sulfonylimidazoles

-

Antifungal Activity of Imidazole Derivatives

-

Antitumor Sulfonamides

-

General Reagent Profile

Sources

- 1. 4-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing hydrolysis of sulfonyl imidazoles during storage

Technical Support & Troubleshooting Hub

Status: Operational Topic: Hydrolysis Prevention & Storage Protocols Target Analyte: 1-(p-Toluenesulfonyl)imidazole (TsIm) and related sulfonyl azoles.[1][2]

The Core Mechanism: Why They Fail

Executive Summary: Sulfonyl imidazoles are kinetically stable but thermodynamically unstable toward hydrolysis.[2] The shelf-life failure mode is almost exclusively autocatalytic hydrolysis .[1][2]

Unlike simple acid chlorides, the imidazole leaving group possesses a basic nitrogen (N3).[2] In the presence of trace moisture, hydrolysis generates a sulfonic acid (

Hydrolysis Pathway & Autocatalysis

The following diagram illustrates the transition from a stable reagent to a compromised mixture via acid-catalyzed activation.[1][2]

Figure 1: The autocatalytic cycle of sulfonyl imidazole decomposition. Note the red feedback loop where the product (Sulfonic Acid) catalyzes the destruction of the remaining reagent.[2]

Troubleshooting Guide: Diagnostic & Recovery

Role: Senior Application Scientist Objective: Determine reagent viability before committing to a high-value synthesis.

Quick Diagnostic Table

| Observation | Diagnosis | Action Required |

| White Crystalline Solid | Healthy Reagent.[1][2] | Proceed with reaction. |

| Clumping / Caking | Surface Hydrolysis (Early Stage).[1][2] | Dry under high vacuum (0.1 mmHg) for 2h. Check NMR. |

| Wet / Oily Sheen | Significant Hydrolysis (>10%).[1][2] | Do not use. Recrystallize immediately. |

| Liquefied / Yellow Goo | Total Failure (Autocatalysis complete). | Discard. Neutralize with aqueous NaHCO₃ before disposal.[2] |

Advanced Verification (NMR/TLC)

If visual inspection is ambiguous, use

-

TLC: Elute with 50% EtOAc/Hexanes.

Recovery Protocol: Recrystallization

If your reagent is <10% hydrolyzed, it can be salvaged.[2]

-

Dissolve: Place crude solid in a flask. Add minimum boiling Ethyl Acetate (EtOAc) until dissolved.

-

Precipitate: Remove from heat.[2] Add Hexanes dropwise until the solution becomes slightly cloudy.[2]

-

Crystallize: Allow to cool to Room Temperature (RT) slowly, then place in a -20°C freezer for 2 hours.

-

Filter: Collect crystals via vacuum filtration under a blanket of Argon/Nitrogen.[2]

-

Dry: High vacuum for 4 hours is critical to remove surface moisture.[2]

Storage Protocols: The "Zero-Moisture" Standard

To prevent the autocatalytic loop described in Section 1, you must eliminate the trigger (water) and the catalyst (acid).[2]

Storage Decision Matrix

Figure 2: Decision matrix for handling incoming and active reagent batches.

Protocol 1: The Inert Aliquot Method (Recommended)

Repeatedly opening a large bottle introduces atmospheric moisture, which eventually kills the whole batch.[2]

-

Upon Receipt: Open the commercial bottle only inside a glovebox or under a strong cone of Nitrogen.[2]

-

Aliquot: Weigh out standard amounts (e.g., 500 mg, 1 g) into crimp-top vials or screw-cap vials with PTFE liners.

-

Seal: Tape the caps with Parafilm or electrical tape.[2]

-

Store: Place vials in a secondary container (jar) with Drierite® or activated molecular sieves at -20°C.

Protocol 2: The "Desiccator" Method (Daily Use)

If you lack a glovebox:

-

Store the main bottle in a vacuum desiccator over

or active silica gel.[2] -

Never store in a fridge without a secondary desiccated container. Fridges have high humidity; condensation will form on the cold bottle when opened.[2]

Frequently Asked Questions (FAQs)

Q: Can I use the reagent if it has turned into a liquid?

A: No. The liquid phase indicates a depression of the melting point caused by the formation of

Q: Why does the bottle smell like vinegar or acrid acid?

A: This is the smell of hydrolysis.[2] While sulfonyl imidazoles are not carboxylic acids, the hydrolysis product (

Q: Is the hydrolysis reversible? A: No. You cannot simply "dry" the hydrolyzed product to get the reagent back.[2] The bond cleavage is permanent.[2] You must recrystallize to separate the impurities or buy a fresh batch.[2]

Q: I need to use this in an aqueous reaction (e.g., Schotten-Baumann conditions). Is that possible? A: Yes, but speed is key . Sulfonyl imidazoles are relatively stable in water at neutral pH for short periods (minutes) due to their insolubility (heterogeneous mixture).[2] However, under basic conditions (pH > 9), hydrolysis competes with your desired nucleophile.[2] Dissolve the reagent in a water-miscible organic solvent (THF or Dioxane) and add it slowly to the aqueous mixture to maintain a high local concentration of reagent relative to water.[1][2]

References

-

LookChem. (n.d.).[2] 1-(p-Toluenesulfonyl)imidazole Properties and Stability. Retrieved from [Link]

-

Hampton Research. (2023).[2] Imidazole Reagent Stability and Storage User Guide. Retrieved from [Link]

-

University of Rochester. (n.d.).[2] Reagents & Solvents: Strategies for Recrystallization of Sulfonyl Derivatives. Department of Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023).[2] Imidazole: Synthesis, Functionalization and Physicochemical Properties. PubMed Central.[2] Retrieved from [Link]

Sources

troubleshooting low reactivity of sulfonyl imidazoles in nucleophilic substitution

Current Status: Operational | Topic: Reactivity & Troubleshooting | Tier: Advanced

Executive Summary: The "Goldilocks" Electrophile

Welcome to the technical guide for sulfonyl imidazoles. You are likely using these reagents because sulfonyl chlorides were too unstable (hydrolysis-prone) or too unselective. Sulfonyl imidazoles (

The Core Problem: Their stability often becomes a liability. The imidazole leaving group is significantly less labile than a chloride ion. If your reaction is stalled, it is usually because the nucleofugality (leaving group ability) of the imidazole is insufficient for your specific nucleophile.

This guide details how to "switch on" the reactivity of sulfonyl imidazoles using the Imidazolium Activation Strategy .

Diagnostic Triage: Identify Your Failure Mode

Review the symptoms below to jump to the relevant solution.

| Symptom | Probable Cause | Technical Solution |

| Reaction Stalled (<10% conv.) | Nucleophile is too weak or sterically hindered. | Activate the Electrophile: Use N-methylation (MeOTf) to convert imidazole to imidazolium (See Protocol B). |